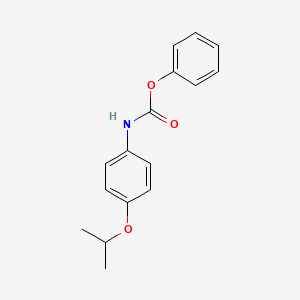

phenyl (4-isopropoxyphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-propan-2-yloxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12(2)19-15-10-8-13(9-11-15)17-16(18)20-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMKDLNDIKTDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Phenyl 4 Isopropoxyphenyl Carbamate and Its Analogs

Strategic Retrosynthetic Analysis of Phenyl (4-isopropoxyphenyl)carbamate

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in This process involves breaking key bonds, known as disconnections, which correspond to reliable forward reactions. lkouniv.ac.in

The central feature of this compound is the carbamate (B1207046) linkage (-NH-C(O)-O-). The primary retrosynthetic disconnection of this bond can be approached in several ways, leading to different sets of precursor molecules or "synthons". amazonaws.comlkouniv.ac.in

Amide and Ester Bond Disconnection: The most common strategy involves disconnecting the C-N and C-O bonds of the carbamate.

Route A (Isocyanate and Phenol): Disconnecting the C-N bond suggests a reaction between an isocyanate and an alcohol. For the target molecule, this translates to reacting 4-isopropoxyphenyl isocyanate with phenol (B47542). semanticscholar.org This is a widely used method for carbamate formation.

Route B (Amine and Chloroformate): Disconnecting the O-C(O) bond points to the reaction of an amine with a chloroformate. nih.gov In this case, 4-isopropoxyaniline (B1293747) would be reacted with phenyl chloroformate. nih.gov This method is also a classic approach, though it involves the use of phosgene (B1210022) derivatives. unizar.es

Three-Component Disconnection: A more fundamental disconnection breaks the molecule down to its three core components: 4-isopropoxyaniline, phenol, and a carbonyl source. The traditional carbonyl source is the highly toxic phosgene (COCl₂), but modern methods focus on safer alternatives like carbon dioxide (CO₂) or its equivalents. nih.gov

The choice of disconnection strategy depends on factors such as the availability of starting materials, reaction efficiency, and the desire to avoid hazardous reagents like phosgene. amazonaws.comstudysmarter.co.uk

4-Isopropoxyphenyl Moiety: The key starting material for this fragment is typically 4-aminophenol (B1666318) or hydroquinone.

From 4-Aminophenol: The isopropoxy group can be introduced via a Williamson ether synthesis, where 4-aminophenol is reacted with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. This directly yields 4-isopropoxyaniline.

From Hydroquinone: Alternatively, one could start with hydroquinone, perform a monosubstitution with an isopropyl halide to form 4-isopropoxyphenol (B1293736), and then introduce the nitrogen functionality through nitration followed by reduction to yield 4-isopropoxyaniline.

Phenyl Moiety: The phenyl group is derived from phenol, a bulk chemical. For synthetic routes requiring an activated form, such as phenyl chloroformate, phenol is reacted with phosgene. The synthesis of phenyl isocyanate, another potential precursor, typically involves the phosgenation of aniline (B41778). taylorfrancis.com

Novel Reaction Pathways and Catalytic Approaches for Carbamate Synthesis

Driven by the need for safer and more sustainable processes, significant research has been dedicated to developing new methods for carbamate synthesis that avoid toxic reagents and improve efficiency.

The avoidance of highly toxic phosgene is a primary goal in modern carbamate synthesis. acs.org Carbon dioxide (CO₂) has emerged as an ideal C1 feedstock, being abundant, non-toxic, and renewable. bohrium.comrawdatalibrary.net

Direct Carboxylation of Amines and Alcohols: One of the most attractive phosgene-free routes is the direct reaction of an amine, an alcohol, and CO₂. psu.edursc.org This reaction typically requires a catalyst and often a dehydrating agent to drive the equilibrium towards the carbamate product. psu.eduresearchgate.net For the synthesis of this compound, this would involve the three-component coupling of 4-isopropoxyaniline, phenol, and CO₂. A variety of catalysts, including basic catalysts and metal oxides, have been explored for this transformation. psu.eduresearchgate.net A recently developed method utilizes the peptide coupling reagent propanephosphonic acid anhydride (B1165640) (T3P) to facilitate the condensation of phenols, primary amines, and CO₂ at room temperature and atmospheric pressure, achieving moderate to good yields for O-aryl carbamates. rsc.org

Use of CO₂ Equivalents: Other phosgene-free methods employ CO₂ surrogates like dimethyl carbonate (DMC) or urea (B33335). rsc.orgacs.org For instance, the reaction of an amine (4-isopropoxyaniline) with DMC in the presence of a catalyst can yield the corresponding carbamate. acs.orgresearchgate.net Similarly, using urea as the carbonyl source with an amine and an alcohol over a solid catalyst like TiO₂–Cr₂O₃/SiO₂ can produce N-substituted carbamates in high yields. rsc.org

Transition-metal catalysis offers powerful and versatile routes to construct C-N and C-O bonds, enabling novel strategies for carbamate synthesis.

Oxidative Carbonylation: This method involves the reaction of an amine and an alcohol with carbon monoxide (CO) in the presence of an oxidant and a metal catalyst. unizar.esrsc.org Palladium and rhodium complexes have shown excellent activity for this transformation, allowing the synthesis of a broad range of carbamates under relatively mild conditions. unizar.esrsc.org For example, a rhodium-catalyzed oxidative carbonylation using Oxone as an inexpensive and environmentally friendly oxidant can efficiently produce carbamates from amines, alcohols, and CO. unizar.es Similarly, palladium-iodide systems can catalyze the oxidative carbonylation of amines to carbamates in high yields. rsc.org

Reductive Carbonylation: An alternative pathway is the reductive carbonylation of nitroarenes. taylorfrancis.com This process reacts a nitro compound (e.g., 4-isopropoxynitrobenzene) with an alcohol and CO, typically over a palladium-based catalyst, to directly form the carbamate. taylorfrancis.com This approach is advantageous as it starts from readily available nitroaromatics and bypasses the separate reduction step to the amine.

Cross-Coupling with Cyanates: A notable palladium-catalyzed method involves the cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.org The reaction proceeds via the in-situ formation of an aryl isocyanate, which is then trapped by the alcohol (e.g., phenol) to yield the N-aryl carbamate. This methodology has a broad substrate scope and provides direct access to various carbamates. organic-chemistry.org

Nickel-Catalyzed Amination: Nickel catalysis has been successfully employed for the amination of aryl carbamates. rsc.org This demonstrates the robustness of the carbamate group and its utility as a directing group for further functionalization, highlighting the potential for sequential cross-coupling reactions. rsc.org

The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates. The goal is to minimize waste, avoid hazardous substances, and improve energy efficiency.

Atom Economy: Synthetic methods are evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. Phosgene-based routes have poor atom economy due to the formation of HCl as a byproduct. In contrast, CO₂ fixation methods that directly combine an amine, alcohol, and CO₂ have a theoretical atom economy of 100%, with water as the only byproduct. psu.edu

Use of Safer Reagents and Solvents: A major focus is replacing toxic reagents like phosgene and carbon monoxide with benign alternatives like CO₂, urea, or dimethyl carbonate. bohrium.comrsc.orgresearchgate.net Furthermore, the use of greener solvents or even solvent-free conditions is being explored. Continuous-flow systems can also enhance safety and efficiency, particularly when handling gaseous reagents like CO₂. acs.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic processes reduce the need for stoichiometric reagents, lower reaction temperatures, and can be designed for recyclability. rsc.org Heterogeneous catalysts, such as metal oxides or supported metals, are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. rsc.orgepa.gov

Derivatization and Functionalization Strategies of this compound Core Structure

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. Functionalization can be strategically directed towards the two distinct aryl moieties or the central carbamate linkage, particularly at the nitrogen atom. These derivatization approaches are crucial for developing structure-activity relationships and fine-tuning the molecule's properties.

Chemical Transformations of the Aryl Moieties

The phenyl and 4-isopropoxyphenyl rings of the parent molecule are amenable to various electrophilic and metal-catalyzed substitution reactions. The carbamate functional group can act as a directing group, influencing the regioselectivity of these transformations.

One significant strategy is the directed ortho-metalation. Aryl carbamates can be effectively ortho-metalated using strong bases like sodium diisopropylamide (NaDA). nih.gov This process generates a highly reactive arylsodium intermediate that can then react with various electrophiles. This metalation is often followed by a Snieckus-Fries rearrangement, which results in the formation of ortho-acylated phenols. nih.gov The rate and outcome of this two-step sequence are influenced by the substituents on the arene and the steric bulk of the carbamoyl (B1232498) group. nih.gov

Metal-catalyzed cross-coupling reactions provide another powerful tool for functionalizing the aryl rings. Iron-catalyzed alkylations, for instance, can form sp²–sp³ carbon–carbon bonds on the aryl carbamate scaffold using alkyl Grignard reagents. nih.gov This method is notable for its ability to tolerate a range of functional groups. The carbamate directing group can be used for regioselective lithiation, followed by quenching with an electrophile, setting the stage for subsequent cross-coupling reactions on other parts of the molecule without affecting the carbamate itself. nih.gov

Electrophilic aromatic substitution, such as nitration, is a fundamental transformation for aryl carbamates. The nitration of aromatic carbamates like ethyl N-phenyl carbamate typically leads to the introduction of a nitro group at the ortho and para positions of the benzene (B151609) nucleus attached to the nitrogen. bu.edu This highlights the activating and directing effect of the carbamate nitrogen on its adjacent aryl ring.

Table 1: Selected Chemical Transformations of Aryl Moieties in Carbamate Scaffolds This table is interactive. You can sort and filter the data.

Modifications at the Carbamate Nitrogen

The nitrogen atom within the carbamate linkage is a key locus for derivatization, allowing for modifications that directly impact the electronic and steric properties of the core structure.

A primary transformation is N-nitration. Carbamates can be nitrated using a mixture of fuming nitric acid and acetic anhydride to produce N-nitro carbamates. bu.edu This reaction is particularly effective for aliphatic and alicyclic carbamates. These N-nitrocarbamate intermediates can be further transformed. For example, they undergo ammonolysis when treated with gaseous ammonia (B1221849) in an ethereal solution to yield the ammonium (B1175870) salt of the corresponding N-nitroamine. bu.edu

The substitution on the carbamate nitrogen also dictates its reactivity towards nucleophiles. Phenylcarbamates derived from primary amines are reactive species that can be converted into unsymmetrical ureas upon refluxing with a different amine. nih.gov This chemoselective reactivity provides a pathway to urea derivatives while phenylcarbamates of secondary amines remain stable under similar conditions. nih.gov

The electronic environment of the N-aryl ring significantly influences the rotational barrier of the carbamate C–N bond. Studies on N-methyl-N-aryl carbamates have shown a linear free energy relationship between the rotational barrier (ΔG‡) and the electronic effect of the substituent on the N-aryl ring. nd.edu Electron-donating groups on the aryl ring increase the rotational barrier, indicating a greater double-bond character for the C-N bond, whereas electron-withdrawing groups lower this barrier. nd.edu

Table 2: Key Modifications at the Carbamate Nitrogen This table is interactive. You can sort and filter the data.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficient synthesis of this compound and its analogs relies heavily on the optimization of reaction parameters. Academic research focuses on improving yields, minimizing reaction times, and employing cost-effective and readily available reagents. Key factors that are commonly optimized include the choice of coupling reagents, catalysts, solvents, bases, and reaction temperature.

A versatile and widely adopted method for synthesizing O-aryl carbamates is the one-pot reaction of an amine and a phenol with a coupling agent. organic-chemistry.org One such procedure involves the in situ formation of N-substituted carbamoyl chlorides, which then react with the phenol. organic-chemistry.org Optimization of this reaction has shown that elevated temperatures, typically around 110 °C, significantly enhance reaction rates and yields. organic-chemistry.org The acidity of the phenol is also a crucial factor, with more acidic phenols generally leading to better yields. organic-chemistry.org

Catalysis plays a pivotal role in modern carbamate synthesis. Copper-catalyzed coupling reactions, for example, enable the synthesis of N-aryl carbamates from aryl halides and potassium cyanate in an alcohol solvent. researchgate.net Optimization of this system involves screening ligands, with 2-(2,6-dimethylphenylamino)-2-oxoacetic acid often proving effective in combination with CuI. researchgate.net Similarly, palladium catalysts are used for C-N coupling reactions between aryl halides and carbamates to form N-aryl carbamates. researchgate.net

The choice of solvent and oxidant is critical in reactions such as oxidative coupling. In syntheses analogous to those for dihydrobenzofuran neolignans, a systematic evaluation of solvents revealed that acetonitrile (B52724) can provide an excellent balance between substrate conversion and reaction selectivity, while also being a "greener" alternative to solvents like benzene or dichloromethane. scielo.br The stoichiometry of the oxidant, such as silver(I) oxide, is also optimized; using 0.5 equivalents of the oxidant is often sufficient, and reaction times can be significantly reduced from 20 hours to as little as 4 hours without compromising the yield. scielo.br

Table 3: Optimization Parameters for Aryl Carbamate Synthesis in Academic Research This table is interactive. You can sort and filter the data.

Mechanistic Investigations of Phenyl 4 Isopropoxyphenyl Carbamate Formation and Transformation

Kinetic and Thermodynamic Studies of Carbamate (B1207046) Bond Formation

The formation of the carbamate bond in phenyl (4-isopropoxyphenyl)carbamate can be approached through several synthetic routes, with the reaction of an amine with a carbonate or an isocyanate being common. The kinetics of carbamate formation are often studied under various conditions to elucidate the reaction mechanism.

Generally, the reaction of amines with carbon dioxide to form carbamates follows a rate law that can be influenced by the concentration of the amine and other catalytic species. For the formation of carbamates from amines and CO2, the rate law is often expressed as: rate = k_amine[R2NH][CO2] + k_amine'[R2NH][OH-][CO2] The first term represents the uncatalyzed pathway, while the second term accounts for a hydroxide-catalyzed pathway. researchgate.net

Kinetic studies on the formation of various carbamates have shown a dependence on the basicity of the amine, often described by a Brønsted relationship. For the reaction of amines with carbon dioxide, the Brønsted relationship is given by log(k_amine) = m(pK_a) + Y, where k_amine is the rate constant for the amine reaction, pK_a is the acid dissociation constant of the amine's conjugate acid, and m and Y are constants. For primary and secondary amines, typical values for m and Y at 10°C are 0.43 and -1.50, respectively. researchgate.net This relationship indicates that more basic amines tend to react faster.

Thermodynamic parameters, such as equilibrium constants for carbamate formation (K_CBM) and hydrolysis (K_HYD), are crucial for understanding the stability of the carbamate bond. In aqueous solutions, the equilibrium between amines, CO2, and carbamates is complex and also involves the formation of bicarbonate. mdpi.com Generally, for most primary and secondary amines, the formation of carbamate is thermodynamically favored. mdpi.com

Table 1: Representative Kinetic Data for Carbamate Formation from Amines and CO2 at 10°C

| Amine | pK_a | k_amine (M⁻¹s⁻¹) |

| Aniline (B41778) | 4.6 | 2.2 |

| Benzylamine | 9.37 | 645 |

| n-Butylamine | 10.6 | 2,720 |

Data sourced from a study on the kinetics of carbamate formation and breakdown. researchgate.net

Elucidation of Reaction Intermediates and Transition States in Relevant Syntheses

Another important reaction involving aryl carbamates is the Snieckus-Fries rearrangement, where an ortho-metalated aryl carbamate rearranges to an ortho-acylated phenol (B47542). In this process, the aryl carbamate is first deprotonated by a strong base, such as sodium diisopropylamide (NaDA), to form an arylsodium intermediate. nih.gov This intermediate can then undergo rearrangement. The rate-limiting step can be either the initial metalation or the subsequent rearrangement, depending on the substituents on the aryl ring and the carbamate's N-alkyl groups. nih.gov In situ IR spectroscopy has been used to monitor the concentrations of the starting carbamate, the arylsodium intermediate, and the final phenolate (B1203915) product, allowing for the elucidation of the reaction profile. nih.gov

For the synthesis of this compound, a plausible pathway is the reaction of 4-isopropoxyaniline (B1293747) with phenyl chloroformate. The reaction would proceed through a tetrahedral intermediate. The electron-donating nature of the 4-isopropoxy group would enhance the nucleophilicity of the aniline nitrogen, facilitating the initial attack on the phenyl chloroformate.

In the context of nickel-catalyzed amination of aryl carbamates, computational studies have suggested a Ni(I-III) catalytic cycle. The rate-limiting steps in this process are proposed to be the photocatalyst-mediated reduction of Ni(II) to Ni(I) and the subsequent oxidative addition of the aryl halide. acs.org

Mechanistic Pathways of Carbamate Hydrolysis and Decomposition in Controlled Systems

The hydrolysis of aryl carbamates can proceed through different mechanistic pathways, primarily the bimolecular acyl-oxygen cleavage (B_Ac2) mechanism and the unimolecular elimination-conjugate base (E1cB) mechanism. researchgate.net The operative mechanism is highly dependent on the substitution pattern of the carbamate, particularly on the nitrogen atom.

For N-substituted aryl carbamates, such as this compound (assuming it is N-substituted), the alkaline hydrolysis often proceeds via the E1cB mechanism. researchgate.netrsc.orgnih.gov This pathway involves a two-step process:

Deprotonation: A base abstracts the proton from the carbamate nitrogen, forming a conjugate base (anionic intermediate).

Elimination: The anionic intermediate then expels the aryloxide leaving group in a rate-determining step to form an isocyanate intermediate. This isocyanate is subsequently rapidly hydrolyzed by water to yield an amine and carbonic acid, which decomposes to carbon dioxide.

Evidence for the E1cB mechanism comes from structure-reactivity relationships, such as Hammett plots, which show a significant dependence of the reaction rate on the electronic nature of the leaving group. rsc.org For the hydrolysis of substituted phenyl N-phenylcarbamates, a large positive Hammett ρ value of +2.86 was observed, indicating that electron-withdrawing substituents on the phenyl leaving group, which stabilize the resulting phenoxide anion, accelerate the reaction. rsc.org

In the case of this compound, the 4-isopropoxyphenyl group would be the leaving group during hydrolysis. The electron-donating isopropoxy group would destabilize the corresponding phenoxide anion, suggesting that the hydrolysis of this compound via an E1cB mechanism would be slower compared to unsubstituted phenyl carbamate.

For N,N-disubstituted aryl carbamates, which lack a proton on the nitrogen, the E1cB mechanism is not possible. Their hydrolysis typically proceeds through a B_Ac2 mechanism, which involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. nih.gov

Table 2: Proposed Mechanisms for Aryl Carbamate Hydrolysis

| Carbamate Type | Proposed Mechanism | Key Intermediate |

| N-Substituted | E1cB | Isocyanate |

| N,N-Disubstituted | B_Ac2 | Tetrahedral Intermediate |

Influence of Substituent Effects on Reaction Mechanisms of Aryl Carbamates

Substituents on the aryl rings of phenyl carbamates play a critical role in dictating the rates and mechanisms of their reactions. These effects can be broadly categorized as electronic (inductive and resonance) and steric.

In the context of carbamate formation via transesterification of O-methyl-N-aryl carbamates with alcohols, it has been shown that electron-withdrawing substituents on the N-aryl moiety facilitate the reaction. rsc.org This is consistent with a mechanism where the nucleophilic attack of an alkoxide ion on the carbonyl carbon is the rate-determining step. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

Conversely, for reactions where the aryloxy group acts as a leaving group, such as in alkaline hydrolysis via the E1cB mechanism, electron-withdrawing substituents on the O-aryl ring accelerate the reaction by stabilizing the resulting phenoxide anion. rsc.org The isopropoxy group in this compound is an electron-donating group through resonance, which would be expected to slow down reactions where the 4-isopropoxyphenoxide is the leaving group.

In directed ortho-metalation reactions, the O-carbamate group itself acts as a powerful directed metalation group (DMG), facilitating deprotonation at the ortho position. nih.gov The strength of the O-carbamate as a DMG often surpasses that of other groups like methoxy. nih.gov This directing effect is crucial for the regioselective synthesis of substituted phenols.

For this compound, the 4-isopropoxy substituent on the N-phenyl ring would influence the nucleophilicity of the nitrogen and the stability of any intermediates formed during synthesis. As an electron-donating group, it increases the electron density on the aromatic ring and the nitrogen atom, which can affect the rates of both electrophilic and nucleophilic reactions involving this part of the molecule. For instance, in reactions where the aniline derivative is a nucleophile, the isopropoxy group would enhance its reactivity.

Computational Chemistry and Theoretical Studies of Phenyl 4 Isopropoxyphenyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For phenyl (4-isopropoxyphenyl)carbamate, DFT calculations can provide a detailed understanding of the electron density distribution, molecular geometry, and the nature of chemical bonds. These calculations typically involve optimizing the molecular structure to find its lowest energy conformation.

Key aspects of the electronic structure that can be determined through DFT include the distribution of electrostatic potential and the identification of atomic charges. The molecular electrostatic potential (MEP) surface, for instance, helps in predicting sites for nucleophilic and electrophilic attacks. nih.gov For this compound, the oxygen and nitrogen atoms of the carbamate (B1207046) linkage are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the phenyl and isopropoxyphenyl groups would exhibit positive potential.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For carbamate compounds, DFT calculations have been employed to determine these energy values and correlate them with biological activity. mdpi.com In a hypothetical DFT study of this compound, the HOMO would likely be localized on the electron-rich 4-isopropoxyphenyl ring and the carbamate linkage, while the LUMO might be distributed over the phenyl ring.

Based on studies of similar aromatic carbamates, the following is an illustrative data table of calculated quantum chemical parameters for this compound.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Global Hardness (η) | (I - A) / 2 | 2.65 |

| Global Softness (S) | 1 / (2η) | 0.19 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 |

These values are hypothetical and serve as an example based on typical DFT calculations for similar organic molecules.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is crucial for its function and interactions. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment.

Prediction of Molecular Interactions in In Vitro Systems

Molecular dynamics (MD) simulations can predict how this compound behaves in a solvent, such as water, or within a lipid bilayer, mimicking biological membranes. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov

From an MD simulation, one can analyze various properties, including:

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, which is important for understanding its solubility.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the carbamate's N-H and C=O groups and solvent molecules or biological residues.

Molecular Conformation: The flexibility of the molecule and the distribution of its different conformers in solution.

These simulations are crucial for understanding how the compound might partition between aqueous and lipid environments, a key factor in its bioavailability and interaction with cellular components.

Ligand-Protein Docking Studies (for in vitro enzyme/receptor binding)

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.gov

Carbamates are known inhibitors of the enzyme acetylcholinesterase (AChE), where they carbamylate a serine residue in the active site. mdpi.com A docking study of this compound with AChE could be performed to predict its binding mode and affinity. The docking algorithm would explore various poses of the ligand within the enzyme's active site and score them based on a force field that estimates the binding energy.

A hypothetical docking study might reveal the following interactions:

The phenyl ring could engage in π-π stacking interactions with aromatic residues in the active site, such as tryptophan or tyrosine.

The carbonyl oxygen of the carbamate could form a hydrogen bond with a donor residue in the enzyme.

The isopropoxyphenyl group could fit into a hydrophobic pocket within the active site.

The results of such a study can be summarized in a table.

| Parameter | Description | Illustrative Value |

| Binding Energy | The estimated free energy of binding of the ligand to the protein. | -8.5 kcal/mol |

| Inhibition Constant (Ki) | A measure of the ligand's binding affinity, estimated from the binding energy. | 500 nM |

| Key Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. | Trp84, Ser200, His440 |

| Types of Interactions | The nature of the non-covalent bonds formed between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, π-π stacking |

These values are for illustrative purposes and represent typical outcomes of a docking study for a small molecule inhibitor.

Such theoretical studies are invaluable for rationalizing the structure-activity relationships of carbamate compounds and for designing new molecules with potentially enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activities. For this compound, QSAR models can be developed to predict its efficacy against various biological targets, such as enzymes or receptors.

Research on carbamate derivatives has demonstrated the utility of QSAR in understanding their biological actions. nih.govresearchgate.netnih.gov For instance, studies on N-phenylcarbamates have utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model their fungicidal activity. researchgate.net These models typically reveal that steric and electrostatic fields are significant contributors to the biological activity. researchgate.net

A hypothetical QSAR model for a series of phenylcarbamate analogs, including this compound, could be developed to predict a specific in vitro biological activity, such as enzyme inhibition. The process would involve:

Dataset Compilation : A dataset of carbamate compounds with experimentally determined in vitro biological activities (e.g., IC50 values) would be assembled.

Molecular Descriptors Calculation : A variety of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a mathematical equation linking the descriptors to the biological activity. frontiersin.org

Model Validation : The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. nih.gov

An illustrative QSAR model might yield an equation where descriptors such as the octanol-water partition coefficient (logP), molar refractivity (MR), and specific electronic parameters of the isopropoxy and phenyl groups are found to be critical for the predicted biological activity.

Table 1: Illustrative QSAR Model Parameters for a Hypothetical Series of Phenylcarbamates

| Parameter | Description | Value | Importance |

| R² | Coefficient of determination | 0.85 | High |

| Q² | Cross-validated R² | 0.75 | Good |

| F-statistic | F-test value | 65.4 | Significant |

| Descriptors | Key molecular properties | LogP, MR, Dipole Moment | High |

This interactive table illustrates the statistical robustness and the key descriptors that might be identified in a QSAR study of phenylcarbamates. A high R² value would indicate a strong correlation between the descriptors and the biological activity, while a high Q² would suggest good predictive ability.

Theoretical Prediction of Spectroscopic Parameters for Research Applications

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. dtic.milnih.govnih.gov These predictions are instrumental in the analysis and interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The computational approach typically involves optimizing the molecular geometry of the compound and then calculating the relevant spectroscopic parameters. For instance, the B3LYP functional with a 6-31G(d,p) basis set is a commonly used method for such calculations, providing a good balance between accuracy and computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. d-nb.info For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The isopropoxy group, the phenyl rings, and the carbamate linkage would all have characteristic predicted signals. Comparing these theoretical values with experimental data can aid in the definitive assignment of spectral peaks.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. dtic.milnih.gov Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the carbamate group, and various C-O and C-N stretching vibrations, as well as aromatic C-H and C=C bending and stretching modes.

Table 2: Theoretically Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Experimental Range (Typical for Carbamates) |

| ¹H NMR (ppm) | ||

| N-H | 8.0 - 9.0 | 7.5 - 9.5 |

| Aromatic-H | 6.8 - 7.5 | 6.5 - 8.0 |

| CH (isopropoxy) | 4.5 - 4.7 | 4.4 - 4.8 |

| CH₃ (isopropoxy) | 1.2 - 1.4 | 1.1 - 1.5 |

| ¹³C NMR (ppm) | ||

| C=O (carbamate) | 152 - 156 | 150 - 160 |

| Aromatic-C | 115 - 155 | 110 - 160 |

| C-O (isopropoxy) | 70 - 75 | 68 - 78 |

| C (isopropoxy) | 20 - 25 | 18 - 28 |

| IR (cm⁻¹) | ||

| N-H Stretch | 3250 - 3350 | 3200 - 3400 |

| C=O Stretch | 1700 - 1730 | 1680 - 1740 |

| C-O Stretch | 1200 - 1250 | 1180 - 1260 |

This interactive table presents a hypothetical set of theoretically predicted spectroscopic data for this compound, alongside typical experimental ranges for carbamates to provide context. Such theoretical data serves as a crucial reference for researchers in the structural elucidation and characterization of this and related compounds.

Spectroscopic and Advanced Analytical Methodologies in Phenyl 4 Isopropoxyphenyl Carbamate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of phenyl (4-isopropoxyphenyl)carbamate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The synthesis of this compound typically involves the reaction of phenyl isocyanate with 4-isopropoxyaniline (B1293747). The NMR spectra of the resulting product are a composite of these two precursors, with predictable shifts resulting from the formation of the carbamate (B1207046) linkage.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the N-H proton of the carbamate. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropoxy -CH₃ | ~1.3 | Doublet | 6H |

| Isopropoxy -CH | ~4.5 | Septet | 1H |

| Aromatic Protons | ~6.9 - 7.5 | Multiplet | 9H |

| Carbamate N-H | ~8.0 - 8.5 | Singlet (broad) | 1H |

This table is based on predicted values derived from the analysis of its precursors, 4-isopropoxyaniline and phenyl isocyanate.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carbamate group is a particularly diagnostic signal, typically appearing in the downfield region of the spectrum. organicchemistrydata.org

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropoxy -CH₃ | ~22 |

| Isopropoxy -CH | ~70 |

| Aromatic C (C-O) | ~155 |

| Aromatic C (C-N) | ~131 |

| Aromatic C (Phenyl) | ~119, 123, 129, 138 |

| Aromatic C (Isopropoxyphenyl) | ~116, 122 |

| Carbamate C=O | ~153 |

This table is based on predicted values derived from the analysis of its precursors, 4-isopropoxyaniline and phenyl isocyanate. nih.govchemicalbook.com

For unambiguous assignment of all proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the isopropoxy methine proton and the methyl protons. It would also help in assigning the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. This is invaluable for assigning the signals of the aromatic carbons based on the assignments of their attached protons.

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

The fragmentation of carbamates under mass spectrometry conditions can proceed through several pathways. The most common fragmentation involves the cleavage of the carbamate bond.

Expected Fragmentation Pathways for this compound:

Cleavage of the N-C(O) bond: This would lead to the formation of a phenyl isocyanate radical cation and a 4-isopropoxyaniline radical cation.

Cleavage of the O-C(O) bond: This can result in the formation of a phenoxy radical and a 4-isopropoxyphenyl isocyanate cation.

McLafferty-type rearrangement: This is also a possibility, involving the transfer of a hydrogen atom from the isopropoxy group to the carbonyl oxygen, followed by cleavage.

Predicted Key Fragment Ions in the Mass Spectrum:

| m/z | Identity of Fragment |

| 257 | [M]⁺, Molecular ion of this compound |

| 151 | [H₂N-C₆H₄-O-CH(CH₃)₂]⁺, 4-isopropoxyaniline cation |

| 119 | [C₆H₅-NCO]⁺, Phenyl isocyanate cation |

| 93 | [C₆H₅O]⁺, Phenoxy cation |

This table presents predicted major fragments based on the general fragmentation patterns of carbamates.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of the reaction between phenyl isocyanate and 4-isopropoxyaniline to form this compound. The disappearance of the strong isocyanate (-N=C=O) band and the appearance of the carbamate N-H and C=O bands are clear indicators of reaction completion. chemicalbook.comnist.gov

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) | Description |

| N-H | IR, Raman | ~3300 | Stretching vibration |

| Aromatic C-H | IR, Raman | ~3100-3000 | Stretching vibration |

| Aliphatic C-H | IR, Raman | ~2980-2850 | Stretching vibration |

| C=O (Amide I) | IR, Raman | ~1730-1700 | Stretching vibration |

| C=C (Aromatic) | IR, Raman | ~1600, ~1500 | Ring stretching |

| N-H (Amide II) | IR | ~1540 | Bending vibration |

| C-O (Ether) | IR | ~1240 | Asymmetric stretching |

| C-O (Ester-like) | IR | ~1220 | Stretching vibration |

This table is based on characteristic group frequencies and data from related compounds. chemicalbook.com

The strong, characteristic absorption of the isocyanate group at around 2270 cm⁻¹ in the IR spectrum of phenyl isocyanate would be absent in the spectrum of the purified product. chemicalbook.com

Chromatographic Method Development for Research-Scale Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the target compound from starting materials, by-products, and other impurities. They are also crucial for assessing the final purity of the synthesized this compound.

HPLC is a highly efficient method for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of organic compounds like this compound.

Method Development Strategy:

A reversed-phase HPLC method is generally suitable for compounds of this polarity. The optimization of the method would involve the following steps:

Column Selection: A C18 (octadecylsilyl) column is a common starting point due to its versatility and wide applicability for non-polar to moderately polar compounds.

Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The ratio of the solvents determines the elution strength. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of components with different polarities.

Detector Settings: A UV detector is ideal for this compound due to the presence of aromatic rings which absorb UV light. The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of the compound to ensure high sensitivity. This can be determined using a diode-array detector (DAD) or by running a UV scan of a pure sample. A wavelength in the range of 220-280 nm would likely be suitable. chemicalbook.com

Flow Rate and Temperature: The flow rate affects the analysis time and resolution. A typical flow rate for an analytical column is 1.0 mL/min. The column temperature can be controlled to improve peak shape and reproducibility.

By systematically adjusting these parameters, an HPLC method can be developed to effectively separate this compound from potential impurities such as unreacted 4-isopropoxyaniline and phenyl isocyanate, or by-products like diphenylurea. The purity of the final product can then be determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Byproducts or Derivatized Forms

Gas Chromatography (GC) serves as a critical analytical technique for the investigation of volatile and semi-volatile compounds related to this compound. Due to the inherent thermal lability of many carbamate compounds, direct GC analysis can be challenging, often leading to decomposition within the hot injector port or along the column. Consequently, GC methods in this context are frequently applied to the analysis of its more volatile synthetic precursors, potential byproducts, thermal degradation products, or thermally stable derivatized forms of the parent molecule.

Analysis of Volatile Byproducts and Degradation Products:

The synthesis and storage of this compound can result in the presence of volatile impurities. The primary synthesis route for such carbamates typically involves the reaction of an isocyanate with an alcohol or phenol (B47542). Therefore, unreacted starting materials such as phenyl isocyanate and 4-isopropoxyphenol (B1293736) are potential process-related impurities.

Furthermore, thermal stress on this compound can induce decomposition, cleaving the carbamate linkage to regenerate these precursors. Studies on the thermal decomposition of various carbamates confirm that they often break down into the corresponding isocyanate and alcohol/phenol. researchgate.netresearchgate.net The photodegradation of carbamate pesticides has also been shown to yield the corresponding phenols as a general result. nih.gov Therefore, GC-based methods are essential for the quality control and stability testing of the final product, focusing on the detection and quantification of these key volatile analytes.

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard for such analyses. thermofisher.comajrconline.org GC-MS, in particular, offers the dual advantage of chromatographic separation and mass-based identification, which is invaluable for the unambiguous identification of impurities. nih.gov

Research Findings for Precursor Analysis:

Phenyl Isocyanate Analysis: Methods for the GC analysis of phenyl isocyanate have been developed. These methods often utilize non-polar capillary columns. For instance, a polyphenyl ether (6 ring) on a Chromosorb-T support has been successfully used to separate phenyl isocyanate from other components. oup.com Commercial suppliers of phenyl isocyanate often specify GC as the method for purity assessment.

Phenol Analysis: The analysis of phenolic compounds, including substituted phenols like 4-isopropoxyphenol, is well-established in environmental and industrial chemistry. EPA Method 8041A, for example, details the GC analysis of various phenols. epa.gov While this method may require adaptation for 4-isopropoxyphenol specifically, it provides a strong foundation for methodology, including column selection and derivatization options if needed to improve peak shape and sensitivity.

Derivatization for GC Analysis:

To overcome the thermal instability of the parent carbamate, derivatization can be employed to create a more volatile and thermally robust analogue suitable for GC analysis. For carbamates, this often involves targeting the reactive N-H group.

Silylation and Methylation: Techniques such as silylation or methylation are common derivatization strategies for compounds with active hydrogen groups. thermofisher.com While not specifically documented for this compound in the available literature, these are standard practices for the broader class of N-aryl carbamates to make them amenable to GC analysis. oup.com

The selection of an appropriate capillary column is crucial for the successful separation of these analytes. A non-polar or medium-polarity column is typically the starting point for method development.

Below are representative tables detailing typical GC parameters for the analysis of the key volatile byproducts of this compound.

Table 1: GC Parameters for Phenyl Isocyanate Analysis

| Parameter | Value | Reference |

| Column Type | Polyphenyl ether (6 ring) on Chromosorb-T (Teflon) | oup.com |

| Column Dimensions | Not Specified | |

| Carrier Gas | Helium | oup.com |

| Injector Temperature | Not Specified | |

| Oven Program | Isothermal or Programmed (details not specified) | oup.com |

| Detector | Thermal Conductivity Detector (TCD) | oup.com |

| Internal Standard | 1,2,4-Trichlorobenzene | oup.com |

Table 2: General GC Parameters for Phenol Analysis (Adapted from EPA 8041A)

| Parameter | Value | Reference |

| Column Type | DB-5 or DB-1701 (or equivalent) | epa.gov |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | researchgate.net |

| Carrier Gas | Helium | epa.gov |

| Injector Temperature | 250 - 270 °C | epa.gov |

| Oven Program | 60°C (1 min hold), then 8°C/min to 270°C | epa.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | epa.gov |

| Derivatization (Optional) | With PFBBr or Diazomethane to form ether derivatives | epa.gov |

Structure Activity Relationship Sar Investigations of Phenyl 4 Isopropoxyphenyl Carbamate in in Vitro Biological Systems

Design and Synthesis of Analogues for SAR Probing

The investigation into the structure-activity relationship (SAR) of phenyl (4-isopropoxyphenyl)carbamate necessitates the design and synthesis of a variety of structural analogues. The core structure consists of a phenyl carbamate (B1207046) moiety with a 4-isopropoxyphenyl group attached to the carbamate nitrogen. The synthetic strategies for creating analogues generally involve modifications at three key positions: the N-phenyl ring, the carbamate linkage, and the O-phenyl "leaving group."

A common synthetic route to produce such carbamates involves the reaction of a substituted phenol (B47542) with a phenylisocyanate or by reacting a substituted aniline (B41778) with a phenyl chloroformate. For instance, in the synthesis of related N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate derivatives, 4-(aminomethyl)phenol can be reacted with phenylchloroformate. ajphs.com The resulting N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate can then be further modified by treating it with various alkyl or aryl halides in the presence of a base like lithium hydride to yield a series of O-substituted carbamates. ajphs.com This approach allows for the introduction of diverse substituents on the phenolic oxygen, enabling a systematic exploration of the impact of the O-aryl group on biological activity.

Analogues for SAR studies are designed to probe the effects of electronic and steric properties. For example, to understand the role of the isopropoxy group, analogues with different alkoxy groups (e.g., methoxy, ethoxy, butoxy) at the para position of the N-phenyl ring can be synthesized. nih.gov Additionally, the electronic nature of the N-phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups at various positions. The phenyl group of the carbamate can also be replaced with other aromatic or heterocyclic rings to explore a wider chemical space. nih.govnih.gov

For instance, a series of 4-phenylthiazole (B157171) analogues have been prepared to investigate the impact of electronic and steric changes on potency and binding affinity for various enzymes. heraldopenaccess.us The synthesis of these analogues often involves multi-step procedures, such as the coupling of commercially available starting materials like 2-chlorobenzenesulfonyl chloride and methyl 4-piperidinecarboxylate using microwave irradiation. heraldopenaccess.us Similarly, the synthesis of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives, which can be considered bioisosteres, can be achieved through the cyclocondensation of Schiff bases. nih.gov

The design of these analogues is often guided by the hypothesis that specific structural features, such as the presence of a flat phenyl group, might facilitate favorable interactions like pi-pi stacking within the binding pocket of a target protein. mdpi.com

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action (e.g., acetylcholinesterase, carboxylesterases)

Carbamates, including this compound and its analogues, are well-established inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govnih.gov The primary mechanism of action involves the carbamoylation of a catalytic serine residue within the active site of the enzyme. nih.gov This process renders the enzyme inactive as the carbamoylated enzyme is hydrolyzed at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. nih.gov

The inhibitory potency of carbamate analogues is typically evaluated by determining their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Structure-activity relationship studies have revealed that the nature of the substituents on the carbamate structure significantly influences their inhibitory activity and selectivity.

For example, in a series of O-substituted N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate derivatives, compounds with specific substitutions, such as N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate and its chloro-substituted benzoxy analogues, demonstrated good inhibitory potential against both acetylcholinesterase and butyrylcholinesterase. ajphs.com This suggests that the nature of the O-aryl group plays a crucial role in determining the inhibitory activity.

Studies on other carbamates have shown that electron-withdrawing groups on the O-phenyl ring can increase the reactivity of the carbamate, leading to faster carbamoylation of the enzyme's active site. figshare.com However, this increased reactivity can also make the compounds more susceptible to hydrolysis. figshare.com

The inhibitory activity is also dependent on the N-substituent. For instance, in a study of morphinan-based carbamate analogues, phenyl carbamate derivatives showed high binding affinity for opioid receptors. nih.gov In another study on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, derivatives with N-methyl-N-phenyl carbamate moieties showed potent inhibition of cholinesterases. mdpi.com

Carbamates can also inhibit other enzymes, such as carboxylesterases (CEs). nih.govnih.gov Some carbamates have been shown to be potent inhibitors of human CEs, with Kᵢ values in the nanomolar range. nih.gov The inhibition of CEs can be significant as these enzymes are involved in the metabolism of various xenobiotics. The inhibition of CEs by carbamates can lead to an increase in the concentration of other co-administered drugs that are substrates for these enzymes. nih.gov

Kinetic studies can further elucidate the type of inhibition (e.g., competitive, non-competitive, or mixed). For some inhibitors, a mixed-type inhibition has been observed, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 1: Illustrative In Vitro Enzyme Inhibition Data for Carbamate Analogues

| Compound Analogue Type | Target Enzyme | IC₅₀ (µM) | Reference |

| N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate | Acetylcholinesterase | - | ajphs.com |

| N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate | Butyrylcholinesterase | - | ajphs.com |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase | 38.98 | mdpi.com |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase | 1.60 | mdpi.com |

| 3-(oxazol-2yl)phenyl cyclohexylcarbamate | Fatty Acid Amide Hydrolase | 0.00074 | nih.gov |

Note: Specific IC₅₀ values for N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate were not provided in the source material, but it was noted to have "good inhibitory potential."

Receptor Binding Studies in Recombinant Systems and Cell-Free Assays

Beyond enzyme inhibition, the biological activity of this compound analogues can also be mediated through their binding to various receptors. Receptor binding assays, often conducted using recombinant protein systems or cell-free assays, are crucial for characterizing the affinity and selectivity of these compounds for different molecular targets.

For example, a series of carbamate analogues of morphinan (B1239233) were evaluated for their binding affinity at µ, δ, and κ opioid receptors. nih.gov In these studies, phenyl carbamate derivatives demonstrated the highest binding affinity for the κ opioid receptor, with some also showing significant affinity for the µ receptor. nih.gov These findings indicate that the carbamate moiety can be incorporated into known pharmacophores to modulate receptor binding.

The design of such studies often involves screening a library of compounds against a panel of receptors to identify potential on-target and off-target interactions. This approach was utilized for novel imidazodiazepine ligands, where they were screened against a panel of 47 receptors, ion channels, and transporters. mdpi.com

Structure-activity relationship studies can reveal the structural features that govern receptor affinity. In the case of the morphinan analogues, the substitution on the carbamate nitrogen was found to significantly influence binding affinity and selectivity. nih.gov For instance, methyl carbamate analogues generally showed a decrease in affinity compared to the parent phenolic compounds, while phenyl carbamate analogues retained high affinity at the κ receptor. nih.gov

In another study focusing on GPR88, a G protein-coupled receptor, a series of (4-alkoxyphenyl)glycinamides and their bioisosteres were synthesized and evaluated. nih.gov The results showed that specific derivatives had improved potency and lower lipophilicity compared to the lead compound. nih.gov Such studies provide valuable information for the optimization of ligands with desired receptor binding profiles.

Table 2: Illustrative Receptor Binding Affinity Data for Carbamate Analogues

| Compound Analogue | Receptor Target | Binding Affinity (Kᵢ, nM) | Reference |

| Phenyl carbamate derivative of cyclorphan (B1240199) (2d) | κ Opioid Receptor | 0.046 | nih.gov |

| Phenyl carbamate derivative of butorphan (B10826112) (3d) | κ Opioid Receptor | 0.051 | nih.gov |

| Phenyl carbamate derivative of cyclorphan (2d) | µ Opioid Receptor | 0.11 | nih.gov |

| Phenyl carbamate derivative of butorphan (3d) | µ Opioid Receptor | 0.12 | nih.gov |

Elucidation of Molecular Interactions at the Binding Site via Computational and Experimental Approaches

Understanding the molecular interactions between this compound analogues and their biological targets is crucial for rational drug design and optimization. This is achieved through a combination of computational and experimental techniques.

Computational Approaches: Molecular modeling techniques such as docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting and analyzing these interactions. nih.gov Docking studies can predict the binding pose of a ligand within the active site of a protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com For instance, docking studies of cholinesterase inhibitors have shown that compounds can bind in the middle of the active site gorge of acetylcholinesterase. nih.gov

QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and GRID/GOLPE can generate statistically significant models that can be used to predict the activity of new compounds. nih.gov These models can identify regions around the molecule where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. mdpi.com

Experimental Approaches: Experimental techniques provide direct evidence of molecular interactions. X-ray crystallography can provide a high-resolution three-dimensional structure of a ligand bound to its target protein, offering a detailed view of the binding mode. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can also be used to probe ligand-protein interactions.

The combination of computational and experimental approaches provides a comprehensive understanding of the binding process. For example, a combined molecular modeling and enzymatic study of paraquat (B189505) and its analogues with acetylcholinesterase and butyrylcholinesterase revealed a correlation between the net charge of the ligands and their inhibitory activity, suggesting a major role for electrostatic interactions. nih.gov

In the context of this compound, computational modeling could be used to predict how the isopropoxy group fits into the binding pocket of target enzymes like acetylcholinesterase. The bulk and hydrophobicity of the isopropoxy group would likely influence its interaction with hydrophobic residues in the active site. The phenyl carbamate core would be expected to form key hydrogen bonds and π-π stacking interactions with the enzyme.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, a detailed SAR can be established. This knowledge, combined with an understanding of the molecular interactions at the binding site, can guide the design of more potent and selective enzyme inhibitors or receptor ligands.

Applications of Phenyl 4 Isopropoxyphenyl Carbamate in Advanced Organic Synthesis and Chemical Biology

Role as a Synthetic Intermediate in Complex Molecule Construction

Detailed research on the specific use of phenyl (4-isopropoxyphenyl)carbamate as a synthetic intermediate in the construction of complex molecules is not prominent in the reviewed literature. However, the general class of phenylcarbamates serves as versatile intermediates.

Phenylcarbamates are stable, often crystalline solids that can be prepared on a large scale. nih.gov They are valuable precursors for the synthesis of ureas, which are important motifs in biologically active compounds and organic materials. nih.gov The general synthetic route involves the reaction of a phenylcarbamate with an amine to yield a substituted urea (B33335). This reactivity allows for the controlled and chemoselective introduction of a urea functional group. For instance, phenylcarbamates derived from primary amines can react selectively with other aliphatic amines to form dissymmetric ureas, highlighting their potential in building more complex molecular architectures. nih.gov

The stability of the phenylcarbamate linkage allows it to be carried through multiple synthetic steps before its transformation, a desirable characteristic for an intermediate in the synthesis of complex molecules. nih.gov While patents describe the synthesis of various phenylcarbamate derivatives as intermediates for compounds with activity in the central nervous system, specific mention and detailed studies of this compound in this context are not provided. google.com

Utility as a Protecting Group in Multi-Step Organic Syntheses

The use of This compound itself as a protecting group is not specifically detailed in scientific literature. However, the phenoxycarbonyl (Phoc) group, which is the core structure of phenylcarbamates, has been studied as a protecting group for amines. nih.gov

Carbamates are one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. evitachem.commasterorganicchemistry.com They render the nitrogen atom non-nucleophilic and are stable to a range of reaction conditions. masterorganicchemistry.com The Phoc group was initially explored for peptide synthesis but was largely superseded by groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) due to issues with intramolecular cyclization in some peptide sequences. nih.gov

Despite this, phenylcarbamates offer certain advantages. They are stable and can be removed under specific conditions. For example, methods for the deprotection of phenylcarbamates using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have been developed, which can offer selectivity over other protecting groups. nih.govorganic-chemistry.org This allows for an orthogonal protection strategy in complex syntheses where multiple protecting groups need to be removed selectively. The general utility of phenylcarbamates is summarized in the table below.

| Protecting Group Family | Key Features | Common Deprotection Conditions |

| Phenylcarbamates (Phoc) | Stable, crystalline solids. Allows for chemoselective reactions. | Tetra-n-butylammonium fluoride (TBAF) in THF. nih.govorganic-chemistry.org |

| Boc | Removed under acidic conditions. | Trifluoroacetic acid (TFA). masterorganicchemistry.com |

| Cbz (or Z) | Removed by catalytic hydrogenation. | H₂, Pd/C. masterorganicchemistry.com |

| Fmoc | Base-labile. | Piperidine. masterorganicchemistry.com |

This table illustrates the landscape of carbamate (B1207046) protecting groups, where phenylcarbamates could potentially fit as a specialized tool, although specific data for this compound is lacking.

Development of this compound as a Chemical Probe for Biochemical Pathways

There is no evidence in the surveyed literature of This compound being developed or used as a chemical probe for studying biochemical pathways.

Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to elucidate its function. Natural products and their derivatives are often used as a starting point for developing such probes. nih.gov The design of a chemical probe often involves incorporating a reactive or reporter group onto a scaffold that has affinity for the target.

While carbamate-containing molecules have been developed as chemical probes, these are typically complex structures tailored to a specific biological question. For example, probes have been designed to profile the activity of enzyme classes like serine hydrolases or to investigate protein-protein interactions. nih.gov The development process is intricate, involving the optimization of a lead structure to ensure high potency and selectivity for its target. nih.gov Without a known biological target or specific activity, This compound does not fit the profile of a developed chemical probe.

Contribution to the Design of Novel Molecular Scaffolds and Chemical Libraries

The direct contribution of This compound to the design of novel molecular scaffolds or the construction of chemical libraries is not documented in the available literature.

Molecular scaffolds form the core structure of a series of related compounds in a chemical library. researchgate.net The design of these scaffolds is a critical first step in chemical genetics and drug discovery, aiming to create a collection of molecules with diverse three-dimensional shapes to explore biological space. nih.gov

Carbamate linkages are utilized in the synthesis of various molecular libraries and have been incorporated into novel scaffolds, including covalent organic frameworks and dendrimers. nih.govresearchgate.net The carbamate group can act as a stable linker connecting different building blocks. However, the focus in library synthesis is often on the diversity and properties of the building blocks attached to a central scaffold. nih.govlifechemicals.com While This compound could theoretically be used as a building block itself, there is no indication that it has been specifically selected or utilized for the creation of a chemical library or a novel molecular scaffold.

Q & A

Q. What are the established synthetic routes for phenyl (4-isopropoxyphenyl)carbamate, and what experimental conditions optimize yield and purity?

this compound is synthesized via carbamate formation between 4-isopropoxyphenol and phenyl isocyanate or chloroformate derivatives. Key steps include:

- Anhydrous conditions : Use solvents like dichloromethane or THF to prevent hydrolysis of reactive intermediates .

- Temperature control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Comprehensive characterization involves:

- Spectroscopy : H/C NMR to confirm substituent positions and carbamate linkage integrity. IR spectroscopy verifies the carbonyl (C=O) stretch at ~1700 cm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 286.1443 for CHNO) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Q. How does pH and solvent environment influence the stability of this compound?

The compound is stable under neutral or acidic conditions but undergoes hydrolysis in alkaline environments (pH > 9). Key findings:

- Hydrolysis kinetics : Follow pseudo-first-order kinetics in basic media, with half-life <1 hour at pH 10 .

- Solvent effects : Degradation accelerates in polar aprotic solvents (e.g., DMSO) due to increased nucleophilic attack on the carbamate carbonyl .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) alter the biological activity of phenyl carbamate derivatives?

Systematic structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups : Substitutions like nitro (-NO) or chloro (-Cl) at the phenyl ring enhance enzyme inhibition potency by increasing electrophilicity .

- Bulkier substituents : Isopropoxy groups improve lipid solubility, enhancing blood-brain barrier penetration in neuroactive compounds .

- Methodological approach : Use computational docking (e.g., AutoDock) to predict target binding, followed by in vitro assays (IC measurements) .

Q. What mechanisms underlie contradictory bioactivity data reported for phenyl carbamates in different studies?

Discrepancies arise from:

- Impurity profiles : Trace byproducts (e.g., unreacted isocyanate) can skew assay results. Validate purity via LC-MS before biological testing .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or serum content alter compound bioavailability. Standardize protocols using ISO-certified reagents .

- Metabolic interference : Liver microsome studies identify metabolites that may antagonize or enhance activity .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

A tiered approach is recommended:

- In vitro phase : Incubate with hepatic microsomes (human/rat) and quantify metabolites via UPLC-QTOF-MS .

- Isotope labeling : Use C-labeled carbamate to track metabolic fate in rodent models .

- Enzyme inhibition assays : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for primary metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.